molecular formula C9H11BrN2O2 B6601016 ethyl 2-bromo-5-cyclopropyl-1H-imidazole-4-carboxylate CAS No. 2112918-06-4

ethyl 2-bromo-5-cyclopropyl-1H-imidazole-4-carboxylate

Cat. No.: B6601016
CAS No.: 2112918-06-4
M. Wt: 259.10 g/mol
InChI Key: BJTIMCHBUFOZJM-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-cyclopropyl-1H-imidazole-4-carboxylate is a chemical compound with diverse applications in scientific research. This compound exhibits unique properties that enable its utilization in various fields, such as medicinal chemistry, drug discovery, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-5-cyclopropyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bromo-substituted precursor with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-5-cyclopropyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The imidazole ring can undergo further cyclization to form more complex structures

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Products: Various substituted imidazole derivatives.

    Oxidation Products: Oxidized imidazole derivatives.

    Reduction Products: Reduced imidazole derivatives.

Scientific Research Applications

Ethyl 2-bromo-5-cyclopropyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of potential drug candidates due to its unique structural features.

    Drug Discovery: The compound serves as a building block for the development of new pharmaceuticals.

    Organic Synthesis: It is utilized as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-cyclopropyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate: A closely related compound with similar structural features.

    Other Imidazole Derivatives: Compounds such as ethyl 2-bromo-4-methylimidazole and ethyl 2-bromo-5-phenylimidazole share similar chemical properties.

Uniqueness: Ethyl 2-bromo-5-cyclopropyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-bromo-5-cyclopropyl-1H-imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-2-14-8(13)7-6(5-3-4-5)11-9(10)12-7/h5H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTIMCHBUFOZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)Br)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2112918-06-4
Record name ethyl 2-bromo-5-cyclopropyl-1H-imidazole-4-carboxylate
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